molecular formula C14H15NO3 B15340462 Ethyl 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylate

Ethyl 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B15340462
M. Wt: 245.27 g/mol
InChI Key: ZUNZLCWFRZSXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with an ethyl ester group at the 2-position and a 2-methoxyphenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, which facilitates the formation of the pyrrole ring. The reaction is usually carried out under reflux conditions in ethanol as the solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of pyrrolidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

    Ethyl 3-(2-Methoxyphenyl)-2-butenoate: Another ester derivative with a similar structure but different reactivity and applications.

    2-Methoxyphenylpyrrole: A simpler analog lacking the ester group, used in different chemical contexts.

Uniqueness: Ethyl 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylate is unique due to its combination of a pyrrole ring with both an ester and a methoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for diverse research applications.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 3-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H15NO3/c1-3-18-14(16)13-11(8-9-15-13)10-6-4-5-7-12(10)17-2/h4-9,15H,3H2,1-2H3

InChI Key

ZUNZLCWFRZSXOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN1)C2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.